2H-Imidazo[4,5-f][1,3]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
267-85-6 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2H-imidazo[4,5-f][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2 |
InChI Key |
QHMNYNMNXXAECO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=NC=N3)C=C2O1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for the 2h Imidazo 4,5 F 1 2 Benzoxazole Core
Condensation Reactions for the Formation of Fused Imidazo-Benzoxazole Systems
The condensation of an ortho-aminophenol with a suitable carboxylic acid or its derivative is a fundamental method for constructing the benzoxazole (B165842) ring. ijpbs.com To achieve the 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole core, one would start with a substituted 2,4-dinitrophenol. Reduction of the nitro groups to amines, followed by selective protection, would yield a key aminophenol intermediate. This intermediate could then be condensed with a reagent that introduces the final nitrogen and carbon atoms of the imidazole (B134444) ring.
Cyclization Strategies Involving Precursor Derivatives
The cyclization of precursor derivatives is a common strategy for forming the imidazole portion of the fused system. For instance, a 5,6-diaminobenzoxazole could be reacted with a one-carbon synthon, such as formic acid or a derivative, to facilitate the cyclization and formation of the imidazole ring.
Another established method involves the reaction of o-aminophenols with cyanating agents like the toxic cyanogen (B1215507) bromide to form 2-aminobenzoxazoles. acs.org A less hazardous alternative utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. acs.orgnih.govnih.gov This approach provides a versatile route to substituted 2-aminobenzoxazoles, which are key precursors for further annulation reactions to build the fused imidazole ring. nih.govnih.gov
Modern and Advanced Synthetic Strategies for the 2H-Imidazo[4,5-f]Current time information in Chatham County, US.researchgate.netbenzoxazole Core
Recent advancements in synthetic methodology have focused on improving efficiency, selectivity, and sustainability. These modern strategies offer powerful tools for the construction of complex heterocyclic systems like 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds, which are crucial for the synthesis of the imidazo-benzoxazole core.
Ullmann-Type C-N and C-O Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N and C-O bonds. Modern variations of this reaction utilize various copper catalysts and ligands to achieve intramolecular cyclization under milder conditions. researchgate.netthieme-connect.com For instance, N-(2-halophenyl)benzamides can undergo intramolecular C-O bond formation to yield benzoxazoles, often catalyzed by copper complexes with ligands like BINAM or 1,10-phenanthroline. thieme-connect.comusc.edunih.gov This strategy could be adapted to form the benzoxazole ring of the target molecule from a suitably substituted precursor.
Cross-Dehydrogenative Coupling (CDC): CDC reactions have emerged as a powerful tool for forming C-C, C-N, and C-O bonds by direct C-H activation, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net Palladium and rhodium catalysts are commonly employed for the direct C-H functionalization of azoles. mdpi.com This approach could be envisioned for the late-stage introduction of substituents onto the imidazo-benzoxazole core or for the direct formation of the imidazole ring from a benzoxazole precursor. researchgate.netmdpi.com
Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzoxazole Synthesis
| Catalyst/Ligand | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| BINAM–copper(II) complex | Ullmann-type C-O coupling | N-(2-halophenyl)benzamides | Mild reaction conditions (82 °C), effective for iodo, bromo, and chloro precursors. | thieme-connect.com |
| 1-(hydroxymethyl)-1H-benzotriazole/CuI | Ullmann-type coupling | N-(2-haloaryl) benzamides/thioamides | Facile synthesis of diverse benzoxazoles and benzothiazoles. | researchgate.net |
| Ni2(BDC)2(DABCO) MOF | Direct C-H arylation | Azoles and arylboronic acids | Heterogeneous catalyst, avoids hazardous aryl halides. | researchgate.net |
Multicomponent Reactions (MCRs) for Convergent Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known MCR for the synthesis of imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides. beilstein-journals.org While not directly applicable to the [4,5-f] isomer, the principles of MCRs could inspire the design of a convergent synthesis for 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole. For instance, a one-pot reaction involving a substituted aminophenol, an aldehyde, and an amine source could potentially construct the fused system. mdpi.comnih.gov
Green Chemistry Principles Applied to 2H-Imidazo[4,5-f]Current time information in Chatham County, US.researchgate.netbenzoxazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijprt.org This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.
Solvent-Free and Catalyst-Free Conditions: Several methods have been developed for the synthesis of benzoxazoles and imidazoles under solvent-free conditions, often with the aid of microwave irradiation or grinding. nih.govacs.orgacgpubs.orgbohrium.com For example, the reaction of 2-aminobenzoxazole (B146116) with α-haloketones can be achieved under microwave irradiation in a green medium like a water-isopropanol mixture, avoiding the need for a metal catalyst. nih.govrsc.orgresearchgate.netrsc.orgrsc.org These approaches offer significant advantages in terms of reduced waste and simplified workup procedures.
Recyclable Catalysts: The use of recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles. nih.govorganic-chemistry.org For example, copper ferrite (B1171679) nanoparticles have been used as a recyclable catalyst for the Ullmann-type synthesis of benzoxazoles. organic-chemistry.org
Table 2: Green Synthetic Approaches to Benzoxazole and Fused Imidazole Systems
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-assisted, catalyst-free synthesis | Uses H2O-IPA as a green solvent, rapid reaction times. | Synthesis of N-alkylated 2-aminobenzoxazoles. | nih.govrsc.orgresearchgate.netrsc.orgrsc.org |
| Solvent-free grinding | Uses K4[Fe(CN)6] as a catalyst, inexpensive and mild conditions. | Synthesis of imidazolines and benzimidazoles. | acgpubs.org |
| Magnetic nanoparticle catalyst | Lewis acidic ionic liquid on Fe3O4, recyclable, solvent-free, ultrasound irradiation. | Condensation of 2-aminophenols and aldehydes. | nih.gov |
| Metal-free nanocatalyst | Recyclable Fe3O4@SiO2-imidazol-I catalyst for one-pot synthesis. | Synthesis of benzoxazoles from catechol, ketone, and ammonium (B1175870) acetate. | biolmolchem.com |
Derivatization Strategies for Functionalizing the 2H-Imidazo[4,5-f]nih.govmdpi.combenzoxazole Scaffold
The functionalization of the 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can be achieved by introducing substituents at various positions on the heterocyclic core, either by using appropriately substituted starting materials or by post-synthetic modifications.
Introduction of Substituents at Peripheral and Core Positions
Substituents can be introduced at both the peripheral benzene (B151609) ring and the core imidazole and oxazole (B20620) rings.
Peripheral Positions (Benzene Ring):
Substitution on the benzene ring is most conveniently achieved by starting with a substituted o-aminophenol. A wide variety of substituted o-aminophenols are commercially available or can be synthesized, allowing for the introduction of groups such as alkyl, halo, nitro, and alkoxy groups at the 4, 5, 6, and 7-positions of the final 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole system.
Core Positions (Imidazole and Oxazole Rings):
2-Position (Oxazole Ring): The substituent at the 2-position of the benzoxazole moiety is determined by the choice of the carboxylic acid or its derivative used in the initial cyclization step. A diverse range of aliphatic and aromatic carboxylic acids can be employed to introduce various functional groups at this position. researchgate.net
N-1 and N-3 Positions (Imidazole Ring): Alkylation or arylation of the imidazole nitrogen atoms can be achieved post-synthetically. The use of a base followed by treatment with an appropriate alkyl or aryl halide is a common method for N-functionalization of imidazoles. The regioselectivity of this substitution will depend on the electronic and steric environment of the two nitrogen atoms.
2-Position (Imidazole Ring): If the imidazole ring is formed using a reagent other than formic acid, such as an aldehyde followed by oxidation, a substituent can be introduced at the 2-position of the imidazole ring.
Post-Synthetic Modifications and Functional Group Interconversions
Once the core 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole scaffold is assembled, further functionalization can be achieved through post-synthetic modifications. These reactions allow for the introduction of a wider range of functional groups that might not be compatible with the initial ring-forming conditions.
Common post-synthetic modifications could include:
Nitration: Introduction of nitro groups onto the benzene ring, which can then be reduced to amino groups, providing a handle for further derivatization.
Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) which can then serve as versatile handles for cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A halogenated 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole derivative could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce diverse substituents.
Functional Group Interconversions: Standard functional group transformations can be applied to the substituents. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. An amino group can be diazotized and converted to a variety of other functional groups.
| Modification Type | Reagents and Conditions | Potential Outcome |
| Nitration | HNO3/H2SO4 | Introduction of -NO2 groups on the benzene ring |
| Halogenation | NBS or NCS | Introduction of Br or Cl atoms |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylation of a halogenated scaffold |
| Amide Coupling | Carboxylic acid, amine, coupling agent (e.g., HATU) | Formation of amide bonds from acid or amine functionalities |
The strategic combination of building block synthesis and post-synthetic modifications allows for the creation of a diverse library of 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole derivatives for various applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 2h Imidazo 4,5 F 1 2 Benzoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, including the complex heterocyclic systems of imidazo[4,5-f] ipb.ptscispace.combenzoxazole (B165842) derivatives. Through the application of one- and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved. nih.gov
Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The aromatic protons of the benzoxazole and imidazole (B134444) rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. uobaghdad.edu.iqmdpi.com The specific chemical shifts are influenced by the nature and position of substituents on the heterocyclic core. For instance, electron-donating groups tend to shift the signals of nearby protons to a higher field (upfield), while electron-withdrawing groups cause a downfield shift. acs.org
The coupling constants between adjacent protons (vicinal coupling) are particularly valuable for determining the substitution pattern on the benzene (B151609) ring portion of the benzoxazole moiety. Typical ortho-coupling constants (³JHH) in aromatic systems are in the range of 6–10 Hz, while meta-coupling (⁴JHH) is smaller, around 1–3 Hz. ucsd.edu For example, in a series of imidazo[4,5-b]pyridine derivatives, which share a similar fused heterocyclic structure, the vicinal coupling constant between H-6 and H-7 was observed to be approximately 8.0 Hz. mdpi.com
The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons, following the n+1 rule. This information, combined with chemical shifts and coupling constants, allows for the precise assignment of each proton in the molecule. acs.org
Table 1: Representative ¹H NMR Data for Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | DMSO-d₆ | 8.43 (d, J = 2.12 Hz, 1H), 8.28 (d, J = 1.52 Hz, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) | 13.82 (bs, 1H, NH) |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d₆ | 8.41 (d, J = 8.46 Hz, 3H), 8.11 (s, 1H), 8.04 (d, J = 8.34 Hz, 2H), 7.31 (dd, J = 8.04, 4.74 Hz, 1H) | 13.82 (bs, 1H, NH) |
| 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine Hydrochloride | DMSO-d₆ | 8.50 (s, 2H), 8.43 (s, 1H), 8.23 (d, J = 8.40 Hz, 2H), 8.08 (s, 1H), 7.31 (dd, J = 7.80, 4.74 Hz, 1H) | 13.90 (bs, 1H, NH), 10.91 (s, 2H, NHamidine), 4.04 (s, 4H, CH₂) |
Data sourced from a study on imidazo[4,5-b]pyridine derivatives, which serve as a close structural analog to provide representative data. mdpi.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy is essential for mapping the carbon framework of 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives. bohrium.com The chemical shifts of carbon atoms are highly sensitive to their local electronic and structural environment, providing a unique fingerprint for the molecule. semanticscholar.org
The carbon atoms of the aromatic and heteroaromatic rings typically appear in the range of δ 100–160 ppm. mdpi.com The specific positions of these signals are influenced by the attachment of heteroatoms (nitrogen and oxygen) and the presence of various substituents. For instance, carbons directly bonded to nitrogen or oxygen atoms are generally deshielded and resonate at a lower field. mdpi.comnih.gov
In related benzimidazole (B57391) systems, the chemical shifts of the benzene ring carbons can be used to determine the tautomeric equilibrium in solution. mdpi.comnih.gov For example, the chemical shift difference between C4 and C7 can indicate the predominant tautomeric form. mdpi.com The carbon of a nitrile group (C≡N), if present as a substituent, would typically appear around δ 118–120 ppm. mdpi.com
The development of novel imidazo[4,5-f] ipb.ptnih.govphenanthroline-based compounds has been characterized using ¹³C NMR to confirm their structures. bohrium.com
Table 2: Representative ¹³C NMR Data for Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Aromatic and Heteroaromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | DMSO-d₆ | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | - |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d₆ | 145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11 | - |
| 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine Hydrochloride | DMSO-d₆ | 164.70, 145.28, 135.32, 129.82 (2C), 127.60, 123.87, 119.15 | 44.93 (2C) |
Data sourced from a study on imidazo[4,5-b]pyridine derivatives, providing a relevant comparison. mdpi.com
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Analysis
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule. It is particularly useful for assigning protons on the same aromatic ring or on adjacent substituents. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For example, a correlation between the N-H proton and a carbon atom in the adjacent ring can confirm the connectivity of the heterocyclic system. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is vital for determining stereochemistry and for differentiating between regioisomers. ipb.ptresearchgate.net For instance, a NOESY experiment could confirm the cis or trans configuration of substituents on the imidazole ring. ipb.pt
The combined application of these 2D NMR techniques has been successfully used to elucidate the structures of various related heterocyclic systems, such as imidazobenzoxazines and benzimidazole amidoximes. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. scispace.com
For 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives, characteristic IR absorption bands can be expected for various functional groups: nih.gov
N-H Stretch: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100–3500 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings are usually observed above 3000 cm⁻¹. libretexts.org
C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the imidazole and oxazole (B20620) rings, as well as the C=C bonds of the benzene ring, are found in the 1450–1650 cm⁻¹ region. nih.govresearchgate.net
C-O Stretch: The C-O stretching vibration of the benzoxazole ring is expected to show a strong absorption in the 1000–1300 cm⁻¹ range.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which appear in the 650–900 cm⁻¹ region, can provide information about the substitution pattern of the benzene ring. libretexts.org
The IR spectra of novel synthesized benzoxazole derivatives have been used to confirm the presence of key functional groups, such as C-H, C=C, and C=N. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H (imidazole) | 3100–3500 | Broad stretch |
| Aromatic C-H | > 3000 | Stretch |
| C=N, C=C | 1450–1650 | Aromatic and heteroaromatic ring stretches |
| C-O (ether) | 1000–1300 | Stretch |
| Aromatic C-H | 650–900 | Out-of-plane bend |
This table provides a general overview of expected IR absorption ranges based on known data for similar heterocyclic systems. nih.govlibretexts.org
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. researchgate.net
For 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and the aromatic rings. The symmetric breathing vibrations of the aromatic rings, which are often weak in the IR spectrum, can be strong in the Raman spectrum.
The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule, aiding in its structural confirmation. researchgate.net The vibrational spectra of related compounds like 5-nitro-2-phenoxymethylbenzimidazole have been analyzed using both FT-IR and FT-Raman techniques. uantwerpen.be
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of novel compounds. uni-saarland.de For derivatives of the 2H-Imidazo[4,5-f] researchgate.netbohrium.combenzoxazole family, Electron Ionization (EI) mass spectrometry is commonly employed. This high-energy ionization technique often results in the formation of a distinct molecular ion peak (M•+), which provides direct confirmation of the molecular weight. uni-saarland.demdpi.com
The fragmentation patterns observed in the mass spectra are crucial for confirming the proposed structure. uni-saarland.de The fragmentation of the molecular ion in these heterocyclic systems typically follows predictable pathways influenced by the stability of the resulting fragments. Common fragmentation mechanisms include:
α-Cleavage: The breaking of a bond adjacent to a heteroatom. nsf.gov
Inductive Cleavage: Ring-opening initiated by the electron-withdrawing nature of heteroatoms. nsf.gov
Loss of Neutral Fragments: The elimination of small, stable molecules such as CO, N₂, or fragments from substituent groups. uni-saarland.de
In the study of related fused heterocyclic compounds like benzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine derivatives, EI-MS was successfully used to confirm the target structures, with the molecular ion peak [M]⁺ being clearly identified. mdpi.com For instance, the mass spectrum of Methyl 1-oxo-3-phenyl-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate showed a molecular ion at m/z 322, matching its calculated molecular weight. mdpi.com Similarly, analysis of various benzimidazole derivatives reveals fragmentation pathways that provide insight into their structural arrangement. researchgate.net The initial fragmentation often involves the loss of substituents, followed by the cleavage of the less stable parts of the heterocyclic rings. nsf.govresearchgate.net
Table 1: Representative Mass Spectrometry Data for Related Heterocyclic Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |
|---|---|---|---|---|
| Methyl 1-oxo-3-phenyl-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate | EI-MS | 322 [M]⁺ | Not specified | mdpi.com |
| Ethyl 1-oxo-3-(4-chlorophenyl)-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate | EI-MS | 370 [M]⁺ | Not specified | mdpi.com |
This table presents data for structurally related compounds to illustrate the application of mass spectrometry in this field.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules containing chromophores. The fused aromatic system of 2H-Imidazo[4,5-f] researchgate.netbohrium.combenzoxazole constitutes a significant chromophore, leading to characteristic absorption bands in the UV-Vis spectrum. These absorptions arise from π → π* and n → π* electronic transitions within the molecule.
The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the specific substitution pattern on the heterocyclic core. The introduction of different functional groups can lead to:
Bathochromic Shift (Red Shift): A shift to longer wavelengths, often caused by electron-donating groups or increased conjugation.
Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths.
Studies on related benzoxazole derivatives demonstrate their potential as UV absorbers, with maximum absorption wavelengths (λmax) observed between 336 and 374 nm. scielo.br For example, the synthesis of novel fluorescent dyes based on imidazo[4,5-a]acridines, which share a fused heterocyclic system, revealed high molar absorption coefficients. researchgate.net Similarly, new fluorophores of the 3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazoles series were characterized using UV-Vis spectroscopy to establish their structures and photophysical properties. osi.lv The investigation of these compounds often involves studying their solvatochromic properties, where the absorption and emission spectra change based on the polarity of the solvent. researchgate.net
Table 2: UV-Vis Absorption Data for Related Benzoxazole and Imidazole Derivatives
| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Key Findings | Source(s) |
|---|---|---|---|---|
| 2-(amino-2'-hydroxyphenyl)benzoxazoles | Ethanol / MCT | 336 - 374 | Compounds absorb both UVA and UVB radiation. | scielo.br |
| 3H-benzo[a]imidazo[4,5-j]acridines | Not Specified | Not Specified | High molar absorption coefficients observed. | researchgate.net |
This table showcases UV-Vis data from related compound classes to highlight the typical electronic properties.
X-ray Crystallography for Precise Molecular Architecture, Conformation, and Intermolecular Interactions
While spectroscopic methods suggest molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov
For complex fused heterocycles, X-ray analysis is crucial for confirming the regiochemistry of reactions and understanding the planarity of the ring system. In studies of related compounds, such as 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netmdpi.comosi.lvtriazol-3(5H)-imine derivatives, X-ray analysis provided final confirmation of their structures. nih.govsemanticscholar.org
Crystallographic data also illuminates the nature of intermolecular interactions that govern how molecules pack in a crystal lattice. These interactions can include:
Hydrogen Bonding: Particularly between N-H donors and nitrogen or oxygen acceptors.
π-π Stacking: Interactions between the planar aromatic rings of adjacent molecules.
For example, the crystal structure of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole showed that the benzoxazole and thiazole (B1198619) rings are nearly planar, while the phenyl ring is almost perpendicular to them. researchgate.net In another study, the geometry of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidene (DEG-ImPy) copper complexes was determined to be linear through X-ray diffraction. rsc.org
Table 3: Example Crystallographic Data for a Related Heterocyclic Compound
| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Findings | Source(s) |
|---|---|---|---|---|---|
| 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole | Triclinic | P1 | a = 5.174 Å, b = 6.411 Å, c = 12.369 Å, α = 86.02°, β = 84.38°, γ = 77.19° | Benzoxazole and thiazole rings are almost planar. | researchgate.net |
This table provides an example of crystallographic data for a related compound to demonstrate the detailed structural information obtained from this method.
Chemical Reactivity and Transformation Pathways of the 2h Imidazo 4,5 F 1 2 Benzoxazole Core
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) and Imidazole (B134444) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.commsu.edu In the context of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, the electron-donating nature of the heteroatoms in both the imidazole and benzoxazole rings activates the system towards electrophilic attack. The regioselectivity of these reactions is influenced by the electronic effects of the fused rings and any existing substituents. masterorganicchemistry.com
Research has shown that related benzimidazole (B57391) systems can undergo electrophilic substitution reactions. For instance, azo-substituted benzimidazole derivatives have been prepared through the electrophilic substitution of a diaza-sulfonyl-benzimidazole salt with aromatic derivatives. rsc.org While specific studies on the electrophilic aromatic substitution of the parent 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole are not extensively detailed in the provided results, the general principles of EAS on heterocyclic systems suggest that reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are plausible. msu.edu The precise location of substitution would depend on the specific electrophile and reaction conditions, with the positions on the benzene (B151609) portion of the benzoxazole ring and the C-H bond of the imidazole ring being potential sites of reaction.
Nucleophilic Substitution Reactions and Their Regioselectivity on the Heterocyclic Moieties
Nucleophilic substitution reactions provide a powerful tool for introducing a wide range of functional groups onto the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole scaffold. These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. The regioselectivity of these substitutions is a critical aspect, determining the final structure of the product.
In related benzimidazole systems, nucleophilic substitution has been extensively utilized. For example, 2-chloromethylene benzimidazole can undergo nucleophilic substitution to yield various derivatives. rsc.org Similarly, N-nucleophilic substitution reactions on 2-(4-fluorobenzyl)benzimidazole with various electrophiles have been reported to produce high yields of N-substituted products. rsc.org The synthesis of fused thiazolo-benzimidazole benzoxazole products has also been achieved through a series of reactions that include a nucleophilic substitution step. rsc.org
Studies on imidazo[4,5-b]pyridines, which share a similar imidazole fusion, have demonstrated regioselective nucleophilic substitution reactions. For instance, the introduction of functional groups at specific positions of the pyridine (B92270) ring has been achieved through sequential nucleophilic aromatic substitution reactions. researchgate.net The synthesis of novel tricyclic scaffolds has been accomplished, allowing for the regioselective introduction of various nitrogen, oxygen, carbon, and sulfur functionalities through further nucleophilic aromatic substitution reactions. researchgate.net
The table below summarizes some examples of nucleophilic substitution reactions on related heterocyclic systems, highlighting the diversity of nucleophiles and the resulting products.
| Starting Material | Nucleophile/Reagent | Product | Reference |
| 2-chloromethylene benzimidazole | Various nucleophiles | Methylene-N-aryl, pyrazolo-3-one, and (4-fluorophenyl)-piperazin-2-substituted benzimidazole derivatives | rsc.org |
| 2-(4-fluorobenzyl) benzimidazole | Various electrophiles | N-substituted 2-(4-fluorobenzyl) benzimidazole derivatives | rsc.org |
| 4-amino-2,6-dimethoxypyridine | Allyl alkoxide | 2-allyloxy-4-amino-6-methoxypyridine | researchgate.net |
| 2-mercaptobenzimidazole | 1,2-dihaloarenes | Fused benzo[d]imidazo[2,1-b]thiazoles | beilstein-journals.org |
Ring-Opening and Ring-Expansion Transformations of the Fused System
The fused ring system of 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole can undergo fascinating ring-opening and ring-expansion reactions, leading to the formation of novel heterocyclic structures. These transformations often involve the cleavage of one or more bonds within the heterocyclic core, followed by rearrangement or reaction with other species.
A notable example of a ring-opening reaction has been observed in the formation of an imidazole ring from two methanimine (B1209239) derivatives, which involves the opening of a benzoxazole ring followed by an intermolecular nucleophilic attack. mdpi.com This suggests that the oxazole (B20620) ring within the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole system could be susceptible to similar transformations under specific conditions.
Ring-expansion reactions of related heterocyclic systems have also been documented. For instance, isoxazoles have been shown to undergo ring expansion to form 4H-1,3-oxazines in the presence of rhodium carbenoids. nih.gov This process involves an initial N-O bond insertion. nih.gov While not a direct example involving the imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, it demonstrates the potential for such rearrangements in related five-membered heterocycles containing a nitrogen-oxygen bond.
Cycloaddition Reactions Leading to Novel Polycyclic Systems
Cycloaddition reactions are powerful synthetic tools for the construction of complex cyclic and polycyclic molecules in a single step. The 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, with its inherent diene and dipolarophilic characteristics, can potentially participate in various cycloaddition reactions.
A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed, yielding benzopyrrolo-oxazolone products. nih.gov This reaction demonstrates the ability of the benzoxazole moiety to act as a 1,3-dipole equivalent. Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from 11H-benzo mdpi.comscielo.brimidazo[1,2-a]indol-11-one have been used to synthesize spiro-fused polycyclic systems. mdpi.com
In a related context, intramolecular cycloaddition reactions have been employed in the synthesis of fused thiazolo-benzimidazole benzoxazole products. rsc.org The reaction of 2-aminobenzothiazoles with β-ketoesters can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles through a proposed radical cyclization pathway. beilstein-journals.org
The following table presents examples of cycloaddition reactions involving related heterocyclic systems.
| Reactants | Reaction Type | Product | Reference |
| Benzoxazoles and 1,2-diphenylcyclopropenone | [3+2] Cycloaddition | Benzopyrrolo-oxazolones | nih.gov |
| 11H-benzo mdpi.comscielo.brimidazo[1,2-a]indol-11-one, amino acids, and cyclopropenes/maleimides | 1,3-Dipolar Cycloaddition | Spiro-fused cyclopropa[a]pyrrolizines, 3-azabicyclo[3.1.0]hexanes, and pyrrolo[3,4-a]pyrrolizines | mdpi.com |
| 2-aminobenzothiazoles and β-ketoesters | Radical Cyclization | Benzo[d]imidazo[2,1-b]thiazoles | beilstein-journals.org |
Oxidation and Reduction Chemistry of the Heterocyclic Framework
The oxidation and reduction of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core can lead to the introduction of new functional groups or the modification of the oxidation state of the heterocyclic rings. These transformations can significantly alter the electronic and biological properties of the molecule.
The oxidation of related heterocyclic systems has been explored. For instance, a novel three-step synthesis of imidazo[1,2-c]quinazoline-5(6H)-thione derivatives involves the reduction of a nitro group as a key step. ut.ac.ir Photocatalytic benzylic C-H oxidation of enaminones has been used to synthesize oxazole derivatives, with molecular oxygen serving as the oxidant. acs.org The synthesis of 2,5-disubstituted benzimidazoles has been achieved under microwave-assisted conditions in the presence of Na2S2O5, which can act as a reducing agent. rsc.org
Cyclic voltammetry studies on related bipolar host materials containing a benzo[d]benzo mdpi.comscielo.brimidazo[2,1-b] researchgate.netrsc.orgthiazine core have shown quasi-reversible oxidation peaks, allowing for the determination of their HOMO energy levels. frontiersin.org This technique could be applied to investigate the electrochemical behavior of 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole and its derivatives.
Derivatization via Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)
The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is a cornerstone of synthetic organic chemistry, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole scaffold offers multiple sites for such derivatizations.
Copper-catalyzed C-N/C-O coupling reactions have been developed for the synthesis of 2-aminoarylbenzoxazole derivatives from 2-halo-N-(2-halophenyl)benzamides and amines. researchgate.net This methodology demonstrates the feasibility of forming both C-N and C-O bonds in a single synthetic operation. Similarly, sequential C-N and C-O bond formation has been observed in the reaction of functionalized β-aryl alanine (B10760859) ester derivatives with quinol carbonyl compounds to afford 2H-benzo[b] researchgate.netmdpi.comoxazines. nih.gov
The synthesis of various heterocyclic compounds often involves the formation of C-N and C-S bonds. For example, the reaction of 2-mercapto-benzimidazole with benzofuran-2-yl-ethanone leads to the formation of a C-S bond. rsc.org Furthermore, the synthesis of 1,2,4-triazole-3-thiol derivatives from a hydrazide intermediate involves a cyclization step that forms both C-N and C-S bonds. rsc.org
Rearrangement Reactions and Their Mechanistic Investigations
Rearrangement reactions of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core can lead to the formation of isomeric structures or entirely new heterocyclic systems. These transformations are often mechanistically intriguing and can provide access to compounds that are difficult to synthesize by other means.
A notable rearrangement has been observed where 3H-imidazo[4,5-e] researchgate.netnih.govbenzoxazoles undergo a thermal rearrangement to form new 5H-imidazo[4,5-f] researchgate.netrsc.orgnih.govbenzoxadiazole 3-oxides in acetic acid. researchgate.net This transformation highlights the potential for skeletal rearrangements within this class of fused heterocycles.
In a different system, the base-induced rearrangement of 3-arylaminoisoxazol-5(2H)-ones substituted with benzoxazole and benzothiazole (B30560) groups leads to the formation of indole (B1671886) and imidazobenzothiazole derivatives, respectively. scielo.br The proposed mechanism for these rearrangements involves a series of bond cleavages and formations, ultimately leading to the more stable rearranged products.
Mechanistic investigations into these rearrangements are crucial for understanding the underlying principles and for predicting the outcome of similar reactions. For instance, the mechanism of the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles has been investigated using 31P NMR, providing insights into the catalytic intermediates. nih.gov
Structure Activity Relationship Sar Principles and Methodologies Applied to 2h Imidazo 4,5 F 1 2 Benzoxazole Analogues
Rational Design Strategies for 2H-Imidazo[4,5-f]nih.govnih.govbenzoxazole Derivatives
Rational drug design involves the strategic development of new molecules based on a known chemical structure or a specific molecular target. For complex heterocyclic systems like imidazo[4,5-f] nih.govnih.govbenzoxazole (B165842), these strategies are crucial for navigating the chemical space efficiently.
One primary approach is structure-based drug design , which relies on the three-dimensional structure of a target, often a protein or enzyme. In the development of analogous structures like benzoxazepin inhibitors, crystal structures are used to inform the design of derivatives that can achieve high selectivity through interactions with non-conserved amino acid residues in the target's binding site. nih.gov This method allows for the precise modification of the scaffold to enhance binding affinity and specificity.
Another key strategy is scaffold hopping , where the core heterocyclic system is replaced with a different one that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties. For instance, research on related compounds has involved replacing a triazolopyridazine head group with various other heterocycles, including benzoxazole and benzimidazole (B57391) moieties, to explore new SARs. nih.gov
Furthermore, the concept of bioisosteric replacement is frequently applied. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, aiming to alter its chemical behavior in a predictable manner. A study on phortress (B1677703) analogues utilized this strategy by replacing the benzothiazole (B30560) core with a benzoxazole ring system to generate new compounds. nih.gov This approach can modulate the electronic and steric properties of the molecule, influencing its interactions.
Impact of Substituent Electronic and Steric Properties on Molecular Interactions
The electronic and steric properties of substituents on the imidazo[4,5-f] nih.govnih.govbenzoxazole core are critical determinants of its molecular interactions. The nature and position of these substituents can dramatically alter the molecule's geometry, electronic structure, and capacity for intermolecular interactions. rsc.org
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density across the heterocyclic system. rsc.orgacs.org
Electron-Donating Groups (e.g., -OH, -NH2, -OCH3): These groups can increase the electron density on the aromatic rings, potentially enhancing π-π stacking interactions and modifying hydrogen bonding capabilities. rsc.orgtechscience.com For example, in related polyhalogenated pyridines, an amino or hydroxyl group strongly impacts the geometry and electronic properties. rsc.org
Electron-Withdrawing Groups (e.g., -NO2, -CF3, -Cl, -F): These groups decrease the electron density of the ring system. Fluorine substitution, for instance, can enhance binding through favorable electronic effects on hydrogen bonding and by increasing lipophilicity. mdpi.com In some antimicrobial hexahydroindazoles, derivatives with an EWG were found to be more active. researchgate.net The trifluoromethyl group (-CF3) has been shown to increase the potency of certain benzimidazole derivatives compared to a simple methyl group. mdpi.com
Steric Effects: The size and shape of substituents influence the molecule's conformation and its ability to fit into a binding site. Bulky substituents can create steric hindrance, which may be either detrimental or beneficial depending on the topology of the target. The substitution pattern on phenyl groups attached to related imidazole (B134444) scaffolds has been found to have a major effect on inhibitory activity. nih.gov
The interplay of these properties is often complex. In the design of some kinase inhibitors, modifying substituents on a benzimidazole scaffold helped improve selectivity by altering interactions within the ATP-binding site. mdpi.com
Table 1: Influence of Substituent Properties on Molecular Interactions of Analogous Heterocycles
| Substituent Property | Example Group(s) | General Impact on Molecular Interactions | Source(s) |
|---|---|---|---|
| Electronic (Donating) | -OH, -NH₂, -OCH₃ | Increases electron density; can enhance π-π stacking and hydrogen bonding. | rsc.orgtechscience.com |
| Electronic (Withdrawing) | -F, -Cl, -NO₂, -CF₃ | Decreases electron density; can form halogen bonds, alter H-bonding potential of adjacent groups, and increase lipophilicity. | mdpi.comresearchgate.net |
| Steric (Bulk) | Phenyl, Isopropyl | Can cause steric hindrance or improve binding by filling hydrophobic pockets; influences overall molecular conformation. | nih.govnih.gov |
Heteroatom Modification within the Fused Core and its Chemical Implications
Modifying the heteroatoms within the fused imidazo[4,5-f] nih.govnih.govbenzoxazole core is a powerful strategy to fine-tune its chemical and physical properties. Replacing the oxygen of the benzoxazole ring or one of the nitrogens in the imidazole ring can lead to significant changes in the molecule's behavior.
Replacing the oxygen atom in the benzoxazole moiety with sulfur (to form a benzothiazole) or an N-H/N-R group (to form a benzimidazole) results in analogues with distinct properties. nih.govrsc.orgresearchgate.net
Benzoxazole vs. Benzothiazole: The replacement of oxygen with sulfur alters the ring's electronics, bond angles, and hydrogen-bonding capacity. Benzothiazole derivatives have shown remarkable antifungal activity in some studies where benzoxazole analogues were also tested. rsc.org
Benzoxazole vs. Benzimidazole: The introduction of a nitrogen atom in place of oxygen creates a hydrogen bond donor (N-H), which can establish additional interactions with a target. nih.govrsc.org This modification also changes the electronic distribution and potential for metal chelation. nih.gov The Lewis base strength of azoles is a key property, with imidazoles generally being stronger donors than oxazoles. researchgate.net
Modifications can also occur within the imidazole portion of the scaffold. For instance, in the related imidazo[4,5-b]pyridines, the positions of the nitrogen atoms are crucial for interactions with molecular targets. nih.govmdpi.com Altering the imidazole ring to an isomeric form, such as an imidazo[1,2-a]pyrimidine, can significantly impact activity, suggesting the precise geometry and electronic vector of the core are critical. nih.gov
Investigation of Ligand Binding Motifs and Interaction Models (excluding specific biological outcomes)
Understanding how ligands bind to their molecular targets is essential for SAR analysis. For imidazo[4,5-f] nih.govnih.govbenzoxazole analogues, studies on similar heterocyclic systems reveal common binding motifs and interaction models.
Hydrogen Bonding: Hydrogen bonds are one of the most critical interactions. In many kinase inhibitors with related scaffolds, the heterocyclic core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. For example, the 2-amino-pyrimidine fragment in one inhibitor series forms bidentate hydrogen bonds with a valine residue in the hinge region. mdpi.com The nitrogen atoms within the imidazopyridine and benzimidazole cores are frequently implicated as important hydrogen bond acceptors. mdpi.comnih.gov
Hydrophobic and van der Waals Interactions: Aromatic portions of the fused core and its substituents often engage in hydrophobic interactions with nonpolar pockets of a binding site. In many inhibitors, a benzimidazole moiety binds to a hydrophobic region of the ATP-binding site. mdpi.com Phenyl groups attached to the core often extend into hydrophobic regions, contributing significantly to binding affinity. mdpi.com
π-π Stacking: The planar aromatic nature of the fused heterocyclic system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site.
Conformational Analysis: Computational modeling and NMR techniques are used to study the preferred conformations of these molecules in solution and when bound. For a series of arylpiperazinylalkylthiobenzoxazole derivatives, conformational analysis indicated that extended conformations were predominant and important for receptor interaction. researchgate.net Molecular docking simulations help visualize these interactions and predict binding modes, guiding further chemical modifications. ijpsdronline.com
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with their properties. For imidazo[4,5-f] nih.govnih.govbenzoxazole analogues, QSAR can be a powerful predictive tool.
QSAR studies on related heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govijpsdronline.comthiadiazoles and imidazo[4,5-b]pyridines, have successfully identified key molecular descriptors that determine their chemical or biological potency. nih.govresearchgate.net These models are typically developed using Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis. nih.govresearchgate.net
The key descriptors often found to be significant in these models include:
Lipophilicity Descriptors (e.g., logP): These describe the compound's solubility characteristics, which influence its ability to cross membranes and interact with hydrophobic pockets. nih.gov
Electronic Descriptors (e.g., dipole moment, atomic charges): These quantify the electronic aspects of the molecule, such as its polarity and ability to form electrostatic or hydrogen-bonding interactions. nih.gov
Steric or Topological Descriptors (e.g., molecular weight, connectivity indices): These relate to the size, shape, and branching of the molecule. researchgate.netnih.gov
A successful QSAR model is characterized by high correlation coefficients (r²) for the training set and good predictive accuracy for an external test set (r²pred) and via cross-validation (q² or Q²CV). nih.govresearchgate.net For example, QSAR models for imidazothiadiazoles yielded high r² values (0.887 to 0.924) and high leave-one-out cross-validation coefficients (q² from 0.842 to 0.904), indicating robust and predictive models. nih.gov Similarly, a model for imidazo[4,5-b]pyridine derivatives showed good stability and prediction with a Q²CV of 0.737 and an r²(test) of 0.775. researchgate.net
Table 2: Representative QSAR Model Statistics for Analogous Heterocycles
| Heterocycle Class | Model Type | Key Descriptors | r² | q² (or Q²CV) | r²pred (test) | Source(s) |
|---|---|---|---|---|---|---|
| Imidazo[2,1-b] nih.govnih.govijpsdronline.comthiadiazoles | MLR | Lipophilicity, Electronic, Steric | 0.887-0.924 | 0.842-0.904 | N/A | nih.gov |
| Imidazo[4,5-b]pyridines | MLR | Molecular Surface Properties (RASMS) | 0.782 | 0.737 | 0.775 | researchgate.net |
| Hexahydroindazoles | N/A | Topological (²chi, ²chi(v)) | N/A | N/A | N/A | researchgate.net |
| Benzoxazoles | 2D-QSAR | Sphere Exclusion (SE) Algorithm | Statistically Significant | N/A | N/A | ijpsdronline.com |
Chemoinformatics and Data Mining for SAR Insights
Chemoinformatics and data mining are indispensable for modern SAR studies, especially when dealing with large datasets of compounds. These computational techniques enable the efficient analysis, organization, and visualization of chemical information to extract meaningful SAR insights.
Database Mining: Large chemical libraries and public databases (e.g., ZINC, BindingDB) are mined to identify compounds with similar scaffolds or properties. researchgate.netbindingdb.org This can reveal existing SAR trends or identify starting points for a new design campaign. For instance, data mining of extensive chemical libraries was the first step in identifying a hit compound with a 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold. mdpi.com
Virtual Screening: This process uses computational models to screen large compound libraries in silico to identify molecules that are likely to have a desired property. This is often done using docking simulations or pharmacophore models derived from known active compounds. ciencialifesciences.com
Scaffold Analysis: Chemoinformatic algorithms can deconstruct molecules into their core scaffolds and frameworks. This allows for the analysis of HTS (High-Throughput Screening) data in a way that groups compounds by their fundamental chemical architecture, helping to identify which scaffolds are most promising for further development. unicamp.br
These data-driven approaches accelerate the discovery process by focusing laboratory efforts on the most promising candidates, thereby saving time and resources. ciencialifesciences.com
Conclusion and Future Research Perspectives
Summary of Synthetic Advances and Structural Diversification Challenges
Significant progress has been made in the synthesis of benzoxazole (B165842) derivatives, which are precursors to more complex fused systems. Conventional methods often involve the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, and esters. More contemporary, metal-free protocols have also been developed, for instance, the sulfur-mediated redox decarboxylative cyclization of 2-nitrophenols and arylacetic acids. The synthesis of the fused imidazo[4,5-f]benzoxazole system itself, while less documented, likely builds upon these foundational benzoxazole synthesis strategies.
A primary challenge lies in achieving structural diversification. While methods for producing the core scaffold are being established, the introduction of a wide array of functional groups at specific positions on the fused ring system remains a significant hurdle. This is crucial for fine-tuning the electronic and photophysical properties of the molecule for specific applications. The synthesis of N-alkyl-substituted imidazo[4,5-a]quinindolines through a one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazole with 2-(1-alkyl-1H-3-indolyl)acetonitrile suggests that similar strategies could be adapted for the diversification of the 2H-Imidazo[4,5-f]benzoxazole core.
| Precursor Compound | Reagent | Product | Significance |
| 2-Aminophenol | Aldehydes, Carboxylic Acids | 2-Substituted Benzoxazoles | Foundational for fused systems |
| 2-Nitrophenols | Arylacetic Acids | 2-Arylbenzoxazoles | Metal-free synthesis |
| 1-Alkyl-5-nitro-1H-benzimidazole | 2-(1-Alkyl-1H-3-indolyl)acetonitrile | N-Alkyl-substituted imidazo[4,5-a]quinindolines | Potential for diversification |
Emerging Trends and Unexplored Areas in Computational and Spectroscopic Studies
Computational methods, particularly Density Functional Theory (DFT), are increasingly employed to predict the molecular structure, electronic properties, and spectroscopic behavior of benzoxazole derivatives. These studies provide valuable insights that can guide synthetic efforts and help in the interpretation of experimental data. For instance, DFT calculations have been used to model the ground state molecular structure and vibrational frequencies of benzoxazole derivatives.
However, comprehensive computational and spectroscopic investigations specifically on the 2H-Imidazo[4,5-f]benzoxazole system are still limited. An emerging trend is the use of computational simulations to explore the potential of related imidazophenanthroline derivatives as corrosion inhibitors, suggesting a possible research avenue for the title compound. Future studies should focus on in-depth theoretical analyses of the electronic transitions, excited-state properties, and non-linear optical properties of 2H-Imidazo[4,5-f]benzoxazole and its derivatives. Detailed spectroscopic characterization using advanced techniques like 2D-NMR and time-resolved fluorescence spectroscopy will be crucial to fully understand its photophysical behavior.
Opportunities in Unraveling Complex Reactivity and Transformation Pathways
The reactivity of the 2H-Imidazo[4,5-f]benzoxazole ring system is a largely unexplored frontier. Understanding its behavior towards various reagents is key to unlocking its full synthetic potential. The reactivity of simpler oxazolone (B7731731) derivatives towards nucleophiles has been studied, leading to the synthesis of new heterocyclic compounds. These studies can serve as a model for investigating the reactivity of the more complex fused system.
Future research should systematically explore the electrophilic and nucleophilic substitution reactions of the 2H-Imidazo[4,5-f]benzoxazole core. Investigating cycloaddition reactions and metal-catalyzed cross-coupling reactions could lead to novel and complex molecular architectures. Unraveling the mechanisms of these transformations, possibly through a combination of experimental and computational approaches, will be essential for predictable and efficient synthesis.
Potential for Developing Novel Advanced Materials and Chemo-Sensors
The fused aromatic structure of 2H-Imidazo[4,5-f]benzoxazole makes it a promising candidate for the development of advanced materials. Benzoxazole derivatives are known to be fluorescent and have been investigated as fluorescent brighteners. This intrinsic fluorescence is a key property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Furthermore, the imidazole (B134444) moiety within the fused system provides a potential binding site for metal ions, making it an attractive scaffold for the design of fluorescent chemosensors. The development of chemosensors for the detection of various metal ions is a significant area of research due to their environmental and biological importance. For example, ruthenium(II) complexes containing imidazo[4,5-f]phenanthroline ligands have been developed as fluorescent chemosensors for metal ions. The synthesis of imidazo-benzocrown ether derivatives for use as colorimetric and fluorimetric chemosensors further highlights the potential in this area.
| Application Area | Key Property | Example from Related Compounds |
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence | Benzoxazole fluorescent brighteners |
| Fluorescent Chemosensors | Metal Ion Binding and Fluorescence | Ruthenium(II) imidazo[4,5-f]phenanthroline complexes |
| Colorimetric Chemosensors | Metal Ion Binding and Color Change | Imidazo-benzocrown ether derivatives |
Outlook on Interdisciplinary Research Directions in Fused Heterocyclic Chemistry
The future of research on 2H-Imidazo[4,5-f]benzoxazole and related fused heterocyclic compounds lies in interdisciplinary collaboration. The unique properties of these compounds make them relevant to a wide range of fields, from medicinal chemistry to materials science.
The development of novel synthetic methodologies will continue to be a central theme, with a focus on green and atom-efficient protocols. Collaboration between synthetic chemists and computational chemists will be crucial for the rational design of new molecules with tailored properties. Furthermore, partnerships with materials scientists and biologists will be essential to explore the full potential of these compounds in applications such as organic electronics, bioimaging, and diagnostics. The synthesis of fused heterocyclic compounds through transition metal-catalyzed cyclizations is a rapidly developing area with significant potential for creating diverse and complex structures.
Q & A
Q. What are the optimized synthetic methodologies for 2H-imidazo[4,5-f][1,3]benzoxazole and its derivatives?
Methodological Answer: The synthesis of fused imidazo-benzoxazole derivatives can be achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H), which offers high yields (90–96%) and scalability. Key steps include:
- Substrate Preparation : Start with readily available precursors like substituted catechols or imidazole-thiazole intermediates.
- Reaction Monitoring : Use thin-layer chromatography (TLC) on silica gel with UV detection to track reaction progress.
- Purification : Employ column chromatography or recrystallization for isolation.
Alternative methods include iodine-catalyzed cyclization of catechols with ketones or alkenes, which avoids toxic solvents and achieves moderate to high yields (65–85%) .
Q. How can structural characterization of this compound be performed?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures using single-crystal diffraction (e.g., compounds with phenanthroline moieties, as in ). Data refinement software like SHELX is critical for accuracy .
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm regiochemistry and substituent positions. For example, imidazo-phenanthroline derivatives show distinct aromatic proton shifts between δ 8.5–9.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weights and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
Methodological Answer:
- Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). Benzoxazole analogs in show IC50 values <10 µM in some cases.
- Antimicrobial Testing : Perform disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Imidazo-thiazole derivatives exhibit zones of inhibition >15 mm at 100 µg/mL .
- DNA Interaction Studies : UV-vis titration and fluorescence quenching assess binding affinity (e.g., values ~10 M for phenanthroline derivatives) .
Advanced Research Questions
Q. How do substituent variations impact the bioactivity of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design : Introduce electron-withdrawing groups (e.g., -NO, -F) at the 4-position to enhance DNA intercalation. Fluorinated analogs in show improved cytotoxicity.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects. Substituents altering HOMO-LUMO gaps correlate with redox activity .
- Pharmacokinetic Profiling : LogP values (2.5–3.5) and polar surface area (<140 Å) optimize blood-brain barrier penetration .
Q. What mechanistic insights exist for DNA binding by this compound derivatives?
Methodological Answer:
- Intercalation Studies : Ethidium bromide displacement assays (via fluorescence quenching) confirm intercalation. Phenanthroline derivatives in reduce ethidium emission intensity by >50% at 20 µM.
- Groove Binding Analysis : Circular dichroism (CD) spectroscopy detects changes in DNA helicity. Minor groove binders induce positive CD signals at 260–280 nm .
- Molecular Dynamics Simulations : AMBER or GROMACS models predict binding modes (e.g., planar ligands favor intercalation) .
Q. How can contradictory data in synthetic yields or biological activities be resolved?
Methodological Answer:
- Reaction Optimization : Compare solvent-free vs. iodine-catalyzed methods ( vs. 12). Solvent-free conditions reduce side reactions but require strict temperature control (80–100°C).
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). For example, Eaton’s reagent requires <5 mol% P2O5 for reproducibility .
- Biological Replicates : Perform triplicate assays with standardized cell lines (e.g., ATCC-certified HeLa) to minimize variability in IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
